1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
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Overview
Description
1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring
Mechanism of Action
Target of Action
The primary target of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole is the mitochondria . It acts as a potent uncoupler of oxidative phosphorylation in mitochondria .
Mode of Action
This compound, also known as FCCP, disrupts ATP synthesis by transporting protons across cell membranes . At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and by decreasing the stability of microtubules .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By transporting protons across cell membranes, it disrupts the mitochondrial H+ gradient, which is essential for ATP synthesis . This disruption leads to an increase in intracellular pH and a decrease in the stability of microtubules .
Pharmacokinetics
The compound’s ability to cross cell membranes suggests it may have good bioavailability .
Result of Action
The action of this compound results in the disruption of ATP synthesis and the depolymerization of microtubules . This can lead to changes in cell function and potentially cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to transport protons across cell membranes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(trifluoromethoxy)aniline with an appropriate pyrrole precursor under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-[2-(trifluoromethoxy)phenyl]-1H-indole: Contains an indole ring instead of a pyrrole ring.
Uniqueness
1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are desirable .
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-1-5-9(10)15-7-3-4-8-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIDJMDDPVPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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